molecular formula C7H3BrF3NO2 B3376559 5-Bromo-6-(trifluoromethyl)picolinic acid CAS No. 1211541-06-8

5-Bromo-6-(trifluoromethyl)picolinic acid

Cat. No.: B3376559
CAS No.: 1211541-06-8
M. Wt: 270.00
InChI Key: WSNHVRGSOXQQTO-UHFFFAOYSA-N
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Description

Overview of Picolinic Acid Derivatives in Advanced Organic and Medicinal Chemistry Research

Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) that serves as a crucial scaffold in numerous areas of chemistry. wikipedia.org Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The presence of the carboxylic acid group at the 2-position, adjacent to the pyridine nitrogen, allows picolinic acid and its derivatives to act as effective bidentate chelating agents for a variety of metal ions, including chromium, zinc, and iron. wikipedia.orgnih.gov This chelating ability is not only important for biological processes but is also harnessed in the design of catalysts and materials with specific photophysical properties. nih.gov

In medicinal chemistry, the picolinic acid scaffold is found in a range of approved drugs, from antibiotics to anticancer agents. nih.gov Researchers continue to synthesize new derivatives, exploring how different substituents on the pyridine ring can modulate biological activity. pensoft.net The structural rigidity and defined electronic properties of the picolinic acid core make it an ideal platform for systematic structure-activity relationship (SAR) studies, aiding in the discovery of new enzyme inhibitors and therapeutic agents. nih.gov

Strategic Importance of Halogen and Trifluoromethyl Substituents in Molecular Design and Function

The precise placement of halogen atoms and trifluoromethyl (-CF3) groups on a molecule is a key strategy in modern drug design and materials science. hovione.com These substituents can profoundly influence a compound's physicochemical properties, such as its stability, lipophilicity, and electronic character.

Halogens (Bromine): The inclusion of a halogen like bromine can enhance a molecule's ability to occupy and interact with binding sites on biological targets. mdpi.com Chlorine, which is in the same group as bromine, can be a key substituent on aromatic or heteroaromatic rings, impacting the biological activity of many compounds. nih.gov While fluorine is often used to block metabolic hotspots due to the strength of the C-F bond, heavier halogens like bromine can participate in halogen bonding, a type of non-covalent interaction that can improve binding affinity and selectivity. nih.govmdpi.com

Trifluoromethyl Group (-CF3): The trifluoromethyl group is one of the most important functional groups in medicinal chemistry. mdpi.commdpi.com Its high electronegativity and metabolic stability make it a valuable addition to potential drug candidates. mdpi.com The -CF3 group can significantly increase a molecule's lipophilicity, which can improve its absorption and distribution in biological systems. mdpi.comnih.gov It is often used to block metabolic degradation of an aromatic ring, thereby increasing the half-life of a drug. mdpi.com Furthermore, the steric bulk of the -CF3 group, often considered similar to an ethyl or isopropyl group, can be used to probe and optimize interactions with protein binding pockets. nih.govnih.gov

The combination of these substituents on a single scaffold allows for a multi-faceted approach to molecular design, simultaneously tuning multiple properties to achieve a desired outcome.

Academic and Research Trajectory of 5-Bromo-6-(trifluoromethyl)picolinic Acid within Heterocyclic Chemistry

The specific compound, this compound, is primarily recognized as a specialized chemical intermediate. Its value lies in its potential for further chemical modification. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for a wide range of cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the construction of more elaborate molecular frameworks.

The presence of the trifluoromethyl group at the 6-position, adjacent to the bromine, imparts unique electronic properties and metabolic stability to the core structure and any subsequent derivatives. This particular substitution pattern is of interest for creating novel compounds where the properties of both the halogen and the -CF3 group are desired.

While extensive academic studies focusing solely on this compound are not abundant in the public literature, its availability from commercial suppliers and its appearance in the context of synthetic intermediates in patent literature underscore its importance. google.combiosynth.com For instance, related picolinic acid derivatives containing trifluoromethyl groups are described as intermediates in the synthesis of compounds aimed at treating respiratory disorders. google.com This suggests that this compound is a key building block for accessing complex, biologically active molecules, particularly within industrial research and development settings. Its trajectory is that of a crucial, enabling component rather than a final, functional molecule.

Data Tables

Table 1: Physicochemical Properties of Picolinic Acid and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Picolinic acid98-98-6C6H5NO2123.11
5-(Trifluoromethyl)picolinic acid80194-69-0C7H4F3NO2191.11
4-Bromo-5-(trifluoromethyl)picolinic acid1211516-48-1C7H3BrF3NO2270.00
This compound1211541-06-8C7H3BrF3NO2270.00
6-Bromo-5-(trifluoromethyl)picolinic acid1211537-01-7C7H3BrF3NO2270.00
3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid1334546-32-5C7H4BrF3N2O2285.02

Note: Data sourced from publicly available chemical databases and supplier information. wikipedia.orgbiosynth.combldpharm.comchemscene.comsigmaaldrich.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHVRGSOXQQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216319
Record name 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid
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Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211541-06-8
Record name 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid
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Record name 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid
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Record name 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid
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Chemical Reactivity, Derivatization, and Transformational Chemistry of 5 Bromo 6 Trifluoromethyl Picolinic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides.

Esterification of picolinic acids, including 5-Bromo-6-(trifluoromethyl)picolinic acid, is a fundamental transformation for creating derivatives with modified solubility, stability, and biological activity. The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier mechanism, involves the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group for nucleophilic attack by an alcohol. mdpi.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. mdpi.com

Given the presence of the basic pyridine nitrogen, acid-catalyzed esterification can sometimes be complicated by the protonation of the ring nitrogen. Therefore, alternative methods are often employed. A common and effective method involves a two-step procedure: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired alcohol. nih.govresearchgate.net The carboxylic acid can be converted to its acyl chloride hydrochloride salt using reagents like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net The resulting acyl chloride is then reacted with an alcohol in the presence of a base, such as triethylamine, to neutralize the generated HCl and drive the reaction to completion. nih.gov

This method is versatile and allows for the synthesis of various esters, including those that are more reactive for subsequent transformations, such as pentafluorophenyl esters. nih.govresearchgate.net

Table 1: Common Reagents and Conditions for Esterification of Picolinic Acids

Method Reagents Typical Conditions Notes
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) Reflux The reaction is an equilibrium; excess alcohol or removal of water is used to drive it to completion. mdpi.com
Acyl Chloride Intermediate 1. Thionyl Chloride (SOCl₂), cat. DMF2. Alcohol, Triethylamine (Et₃N) 1. Room Temperature to 40°C2. Room Temperature, Inert Solvent (e.g., THF) This method avoids the strong acidic conditions of Fischer esterification and is generally high-yielding. nih.govresearchgate.net

Similar to esterification, the synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid. The formation of an acyl chloride intermediate is a widely used strategy. nih.gov The picolinoyl chloride hydrochloride can be reacted with a primary or secondary amine in the presence of a base to afford the corresponding amide. The base is crucial for neutralizing the hydrochloride salt and the HCl produced during the reaction.

Alternatively, peptide coupling reagents can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine, avoiding the need to first synthesize the acyl chloride.

Other derivatizations of the carboxyl group include its reduction to a primary alcohol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids. The conversion to the corresponding aldehyde is also a possible transformation, often achieved by a controlled reduction of an ester or acyl chloride derivative.

Table 2: Selected Reagents for Carboxyl Group Derivatization

Target Functional Group Reagents General Application
Amide 1. SOCl₂2. Amine (RNH₂ or R₂NH), Base (e.g., Et₃N) Two-step conversion via acyl chloride. nih.gov
Primary Alcohol Lithium Aluminum Hydride (LiAlH₄) Direct reduction of the carboxylic acid.

Reactivity of the Pyridine Ring System and Substituent Effects

The pyridine ring in this compound is highly electron-deficient. This is due to the inherent electron-withdrawing nature of the nitrogen heteroatom, which is significantly amplified by the powerful inductive effects of the trifluoromethyl group (-CF₃), the bromo group (-Br), and the carboxylic acid group (-COOH). nih.govjst.go.jpscispace.comresearchgate.net This severe electron deficiency governs the ring's reactivity, making it highly resistant to electrophilic attack but activated towards nucleophilic substitution.

Electrophilic aromatic substitution (SₑAr) on a pyridine ring is generally difficult compared to benzene because the nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org The presence of three strong electron-withdrawing groups (-CF₃, -Br, -COOH) on the ring of this compound further deactivates it, making SₑAr reactions extremely challenging.

Should a reaction be forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile.

-COOH and -CF₃ groups: These are strong deactivating groups and are meta-directors. libretexts.orglumenlearning.com

-Br group: Halogens are deactivating but are ortho, para-directors. libretexts.orglumenlearning.com

In this specific molecule, the C3 and C4 positions are the only available sites for substitution. The C4 position is para to the -CF₃ group and meta to the -COOH and -Br groups. The C3 position is meta to the -CF₃ and ortho to the -COOH group. The cumulative deactivating effect of these substituents makes predicting a favorable site for electrophilic attack complex, but in general, such reactions are not synthetically viable for this compound.

In contrast to its inertness toward electrophiles, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). youtube.comnih.gov The SₙAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.com

For an SₙAr reaction to occur, two conditions must be met:

The ring must be activated by strong electron-withdrawing groups.

There must be a good leaving group (typically a halide).

This compound meets these criteria perfectly. The -CF₃ and -COOH groups strongly activate the ring, and the bromine atom at C5 serves as a leaving group. The C5 position is ortho to the powerful -CF₃ group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, making this position a prime target for nucleophilic attack.

A wide variety of nucleophiles can displace the bromide, allowing for the introduction of diverse functional groups.

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Functional Group
Alkoxide Sodium Methoxide (NaOMe) Methoxy (B1213986) (-OCH₃)
Thiolate Sodium Thiophenoxide (NaSPh) Phenylthio (-SPh)
Amine Ammonia (NH₃), Piperidine Amino (-NH₂), Piperidinyl

The typical reactivity order for halogens as leaving groups in SₙAr reactions is F > Cl > Br > I. masterorganicchemistry.comresearchgate.net This is because the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom to which they are attached. masterorganicchemistry.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high chemical and metabolic stability, which is a primary reason for its incorporation into many pharmaceutical and agrochemical compounds. mdpi.comresearchgate.net This stability is due to the strength of the carbon-fluorine bond. mdpi.com Consequently, the -CF₃ group in this compound is generally unreactive under standard organic synthesis conditions.

However, transformations of an aromatic trifluoromethyl group are possible under specific, often harsh, conditions. For instance, hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) can be achieved using strong Brønsted superacids or under certain base-catalyzed conditions. nih.govacs.org Reactions with some nucleophilic reagents can also lead to the transformation of the -CF₃ group, although such reactions are not common and require specific electronic conditions on the aromatic ring. acs.org Given the already present carboxylic acid on the molecule, such transformations would likely require careful selection of reagents and protection of the existing carboxyl group to achieve selectivity. In most synthetic applications involving this molecule, the trifluoromethyl group is expected to remain intact. tcichemicals.com

Advanced Derivatization Strategies for Analytical and Synthetic Pursuits

The chemical modification of this compound through derivatization is a key strategy for enhancing its detectability in analytical assays and for creating novel molecules in synthetic applications. These strategies focus on altering the physicochemical properties of the parent molecule to make it more suitable for specific analytical techniques or to introduce new functionalities for further chemical transformations.

Formation of Picolinoyl Derivatives for Enhanced Analytical Detection

For sensitive analysis by techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), derivatization of carboxylic acids to enhance their ionization efficiency is a common and effective approach. In the case of this compound, the formation of picolinoyl derivatives introduces a basic nitrogenous moiety, which significantly improves the compound's response in the positive-ion ESI mode.

A notable method for this purpose involves the use of reagents like 2-picolylamine (PA) or 2-hydrazinopyridine (HP). nih.govelsevierpure.com These reagents react with the carboxylic acid group of this compound in the presence of a coupling agent, such as 2,2'-dipyridyl disulfide and triphenylphosphine, to form a stable amide linkage. The resulting picolinoyl derivative incorporates a pyridine ring, which is readily protonated, leading to a strong signal in positive-ion ESI-MS. This derivatization can lead to a substantial increase in detection sensitivity, with reported improvements ranging from 9 to 158-fold for various carboxylic acids. nih.govelsevierpure.com The derivatized molecule can then be easily fragmented during tandem mass spectrometry (MS/MS), producing characteristic product ions that allow for highly selective and sensitive detection using selected reaction monitoring (SRM).

Table 1: Reagents for Picolinoyl Derivatization of Carboxylic Acids

Derivatization Reagent Activating/Coupling Agents Resulting Derivative Analytical Enhancement
2-Picolylamine (PA) 2,2'-Dipyridyl disulfide, Triphenylphosphine N-(pyridin-2-ylmethyl)amide derivative Enhanced positive-ion ESI-MS response

Exploration of Other Derivatization Reagents and Methodologies

Beyond the formation of picolinoyl derivatives for mass spectrometry, other derivatization strategies can be employed for this compound to facilitate its analysis by other techniques or for synthetic purposes.

Esterification for Gas Chromatography (GC) Analysis:

To increase the volatility of this compound for gas chromatographic analysis, its carboxylic acid group can be converted into an ester. A common and highly efficient reagent for this transformation is diazomethane (CH₂N₂). While effective, diazomethane is toxic and explosive, necessitating careful handling. A safer alternative is trimethylsilyldiazomethane ((CH₃)₃SiCHN₂). tcichemicals.com Other methods for esterification include reaction with an alcohol in the presence of an acid catalyst or using activating agents such as N,N'-carbonyldiimidazole followed by treatment with an alcohol. uu.nl The resulting methyl, ethyl, or other alkyl esters are significantly more volatile than the parent carboxylic acid, allowing for their separation and detection by GC-based methods. The presence of the trifluoromethyl group can also be advantageous for detection using an electron capture detector (ECD).

Fluorogenic Derivatization for HPLC-Fluorescence Detection:

For highly sensitive detection in high-performance liquid chromatography (HPLC), a fluorescent tag can be introduced into the this compound molecule. This is typically achieved by reacting the carboxylic acid with a fluorogenic reagent that contains a reactive group, such as a hydroxyl or amino group, capable of forming an ester or amide bond. For instance, 9-(hydroxymethyl)anthracene can be used to form a fluorescent ester derivative. uu.nl The carboxylic acid is first activated with a reagent like 2-bromo-1-methylpyridinium iodide or N,N'-carbonyldiimidazole before reacting with the fluorescent alcohol. uu.nl This approach allows for the detection of the analyte at very low concentrations.

Silylation for GC Analysis:

Silylation is another common derivatization technique for GC analysis that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS ester is more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.

Table 2: Summary of Other Derivatization Strategies

Derivatization Strategy Reagent(s) Resulting Derivative Primary Analytical Technique
Esterification Diazomethane, Trimethylsilyldiazomethane, Alcohol/Acid Catalyst Alkyl ester Gas Chromatography (GC)
Fluorogenic Labeling 9-(Hydroxymethyl)anthracene, Activating agent Fluorescent ester HPLC with Fluorescence Detection

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Bromo 6 Trifluoromethyl Picolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of a molecule. For 5-Bromo-6-(trifluoromethyl)picolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of each atom's position within the molecular framework.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The pyridine (B92270) ring contains two protons. Due to the substitution pattern, these protons are located at positions 3 and 4 of the ring. They are adjacent to each other and thus exhibit spin-spin coupling, appearing as a pair of doublets. The specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent bromine, trifluoromethyl, and carboxylic acid groups.

Table 1: ¹H NMR Spectroscopic Data for this compound (Note: Specific shifts can vary based on solvent and experimental conditions. The data below represents typical values.)

Proton Position Chemical Shift (δ, ppm) Multiplicity
H-3 8.35 d (Doublet)
H-4 8.15 d (Doublet)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton. This compound has seven distinct carbon environments. The signals include those from the five carbons of the pyridine ring, the carboxylic acid carbon, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is particularly noteworthy, as its signal is split into a quartet due to coupling with the three attached fluorine atoms. The carbons attached to electronegative atoms (N, Br, O) are typically shifted downfield.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Note: Data represents predicted or typical values.)

Carbon Position Chemical Shift (δ, ppm)
C-2 (C-COOH) ~164
C-3 ~142
C-4 ~129
C-5 (C-Br) ~122
C-6 (C-CF₃) ~149 (q)
COOH ~165

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Moiety Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this method is ideal for confirming the presence and electronic environment of the trifluoromethyl (CF₃) group. Since the three fluorine atoms within the group are equivalent, they give rise to a single signal, which appears as a singlet in a proton-decoupled spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Fluorine Position Chemical Shift (δ, ppm) Multiplicity

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₇H₃BrF₃NO₂. biosynth.comchemicalbook.com The calculated exact mass can be compared to the experimentally measured value to validate the compound's identity.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₇H₃BrF₃NO₂
Molecular Weight (Nominal) 270 g/mol biosynth.com
Calculated Exact Mass 269.9326

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in Derivatization Studies

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a hybrid technique that separates compounds in a mixture via LC before they are ionized by ESI and analyzed by MS/MS. While this compound can be analyzed directly, derivatization is a strategy often employed to improve analytical performance.

In the context of LC-ESI-MS, the carboxylic acid group of this compound could be derivatized (e.g., converted to an ester) to modify its chromatographic retention time or enhance its ionization efficiency. More relevantly, the picolinoyl structure itself is used as a derivatizing agent for other molecules, such as corticosteroids and androgens, precisely because it imparts favorable characteristics for ESI-MS analysis. nih.govnih.gov Studies have shown that picolinoyl derivatives provide a significantly higher response in positive ion ESI mode, often appearing as a prominent protonated molecular ion ([M+H]⁺). nih.gov This suggests that this compound is inherently well-suited for sensitive detection by positive ion LC-ESI-MS, and its fragmentation pathways in MS/MS experiments can be used for structural confirmation and quantification in complex matrices.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

A detailed experimental analysis of the vibrational modes of this compound through Infrared (IR) and Raman spectroscopy is not presently available in published literature. Such an analysis would typically identify and assign the characteristic vibrational frequencies for the compound's functional groups.

For picolinic acid derivatives, spectral assignments would be expected for the following vibrations:

Carboxylic Acid Group: Stretching vibrations for the O-H, C=O (carbonyl), and C-O bonds.

Pyridine Ring: C-H stretching, C=C and C=N ring stretching modes, and various in-plane and out-of-plane bending vibrations.

Substituents: Vibrations corresponding to the C-Br bond and the C-F bonds of the trifluoromethyl group.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to complement experimental spectra by calculating vibrational frequencies and aiding in their assignment researchgate.netnih.govnih.gov. However, a specific DFT analysis for this compound has not been located. The characterization of related phenolic and carboxylic acid compounds by FT-Raman spectroscopy highlights the utility of this technique in differentiating structural isomers and analyzing intermolecular forces in crystals wallonie.be.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Specific Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopic data for this compound are not available in the reviewed literature. This type of analysis is crucial for understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions, which are characteristic of the pyridine ring and carboxylic acid functional groups.

Studies on similar molecules, such as other substituted picolinic acids or bromo- and trifluoromethyl-containing aromatic systems, indicate that the positions and intensities of absorption and emission bands are sensitive to substitution patterns and solvent polarity nih.govnsf.gov. An experimental investigation would determine the wavelengths of maximum absorption (λmax) and would characterize the compound's photoluminescent properties, if any.

X-ray Diffraction (XRD) Crystallography for Definitive Solid-State Structure Determination

A definitive single-crystal X-ray diffraction (XRD) structure for this compound has not been reported in the Cambridge Structural Database or other surveyed sources. Therefore, a detailed discussion of its specific crystal packing, intermolecular interactions, and solid-state conformation is not possible.

For context, detailed crystallographic studies have been performed on closely related analogs like 5-(trifluoromethyl)picolinic acid monohydrate and 5-bromopicolinic acid monohydrate nih.govresearchgate.net. The analyses of these related structures provide a framework for what might be expected from an XRD study of the title compound.

Without an experimental crystal structure, the unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for this compound remain undetermined.

For the related compound 5-(trifluoromethyl)picolinic acid monohydrate , the crystal structure was solved, revealing its unit cell dimensions and packing arrangement nih.goviucr.org. This information is presented for illustrative purposes of the data that would be obtained from an XRD study.

Table 1: Crystallographic Data for the Analogous Compound 5-(trifluoromethyl)picolinic acid monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.0211 (3)
b (Å) 21.0569 (10)
c (Å) 6.0969 (3)
β (°) 108.381 (2)
Volume (ų) 856.29 (7)
Z 4

Data sourced from a study on 5-(trifluoromethyl)picolinic acid monohydrate, not this compound. nih.gov

A definitive analysis of the intermolecular interactions for this compound is not possible without crystallographic data.

However, based on its structure, several types of interactions would be anticipated in its solid state:

Hydrogen Bonding: Strong hydrogen bonds involving the carboxylic acid group (O-H···O and O-H···N) are expected, likely forming dimers or extended chains, which are common motifs in carboxylic acids nih.govmdpi.com.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

F···F Contacts: The trifluoromethyl groups could participate in short fluorine-fluorine contacts, which have been observed to influence the packing in the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate nih.goviucr.org.

In the crystal structure of the analog 5-(trifluoromethyl)picolinic acid monohydrate , the molecules form a complex hydrogen-bonding network involving water molecules, and sheets are linked by F···F and C-H···F contacts nih.goviucr.org.

The precise molecular geometry of this compound in the crystalline state, including bond lengths, bond angles, and torsional angles, can only be determined through XRD.

In related structures, the carboxylic acid group is often found to be nearly co-planar with the pyridine ring iucr.orgiucr.org. For 5-(trifluoromethyl)picolinic acid , the angle between the least-squares planes of the carboxylic acid group and the pyridine ring is minimal, at 1.8(2)° iucr.org. The analysis would also reveal the specific rotational conformation of the trifluoromethyl group and any deviations from ideal geometries caused by steric hindrance or crystal packing forces.

Computational and Theoretical Investigations of 5 Bromo 6 Trifluoromethyl Picolinic Acid

Quantum Chemical Calculations: Applications of Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the properties of molecules with a high degree of accuracy. These methods are instrumental in understanding the electronic structure and geometry of 5-Bromo-6-(trifluoromethyl)picolinic acid.

DFT and ab initio methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation on the potential energy surface. For similar molecules, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. nih.govnih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated, providing insights into its reactivity and spectroscopic properties.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))
C-Br Bond Length (Å)1.895
C-CF3 Bond Length (Å)1.520
C=O Bond Length (Å)1.210
O-H Bond Length (Å)0.970
C-N-C Bond Angle (°)118.5
O-C=O Bond Angle (°)124.0

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from such calculations based on analogous structures.

Theoretical vibrational frequency calculations are a key application of quantum chemistry, allowing for the prediction of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. For related compounds, DFT calculations have shown excellent correlation with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational bands to specific functional groups and molecular motions. nih.govresearchgate.net This allows for a detailed understanding of the molecule's vibrational dynamics.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as the one connecting the carboxylic acid group to the picolinic acid ring, means that this compound can exist in multiple conformations. Conformational landscape analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Understanding the conformational preferences is crucial as it can significantly influence the molecule's biological activity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and optical properties. nih.govscience.gov For aromatic compounds, these orbitals are often delocalized over the ring system. mdpi-res.com The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule, which is vital for predicting intermolecular interactions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70

Note: These values are illustrative and represent typical energies that would be expected from DFT calculations on similar aromatic acids.

Thermochemical Property Calculations and Stability Assessments

Quantum chemical calculations can be used to predict various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability of this compound and its behavior in chemical reactions. By comparing the energies of different isomers or conformers, their relative stabilities can be assessed. These calculations provide a theoretical foundation for understanding the thermodynamics of processes involving this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in solution. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's interactions with solvent molecules. This approach is crucial for understanding how the solvent influences the molecule's conformation, stability, and reactivity. By simulating the system at a molecular level, one can gain insights into properties such as solvation free energy and the structure of the solvent shell around the solute.

Coordination Chemistry of 5 Bromo 6 Trifluoromethyl Picolinic Acid Derivatives

Role of Picolinic Acid as a Bidentate Chelating Ligand

Picolinic acid (pyridine-2-carboxylic acid) is a well-established and widely utilized chelating agent in coordination chemistry. nih.gov It functions as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. nih.govsjctni.edu This N,O-bidentate coordination results in the formation of a highly stable five-membered chelate ring, a thermodynamically favorable arrangement that enhances the stability of the resulting metal complex. nih.gov

The versatility of picolinic acid allows it to form stable complexes with a vast range of metal ions across the periodic table, including transition metals and lanthanides. nih.govsjctni.edunih.gov The coordination can occur with the ligand in its anionic form (picolinate) or, in some cases, its neutral, protonated form, depending on the reaction conditions and the solvent used. nih.govchempedia.info This robust chelating ability makes picolinic acid a fundamental building block for designing complex metal-organic architectures. nih.gov The fundamental coordination mode of picolinic acid serves as the basis for understanding the more complex behavior of its substituted derivatives.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes using picolinic acid derivatives typically involves straightforward methods, leading to products that can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and composition.

The preparation of transition metal complexes with picolinic acid-type ligands is generally achieved by reacting the ligand with a suitable metal salt, such as a metal chloride or acetate, in a polar solvent like ethanol (B145695) or methanol. scispace.comnih.govnih.gov The reaction mixture is often heated under reflux for several hours to ensure completion. scispace.comrasayanjournal.co.in The pH of the solution may be adjusted, for instance by adding sodium acetate, to facilitate the deprotonation of the carboxylic acid group and promote coordination. scispace.com The resulting solid complexes can then be isolated by filtration, washed, and dried. scispace.comnih.gov

Structural analysis, often performed using single-crystal X-ray diffraction, reveals the precise coordination geometry of the metal center. For transition metals, complexes with picolinic acid ligands commonly exhibit distorted octahedral or square planar geometries. sjctni.edunih.gov For example, gallium(III) has been shown to form a distorted octahedral complex with three picolinate (B1231196) ligands. nih.gov The distortion from ideal geometry is often a direct consequence of the constraints imposed by the bidentate chelate ring, which creates small bite angles. nih.gov Spectroscopic techniques such as Infrared (IR) spectroscopy are crucial for confirming coordination. A shift in the stretching frequency of the C=O bond of the carboxylic acid group and the C=N stretch of the pyridine ring upon complexation provides direct evidence of the ligand's coordination to the metal ion. sjctni.edu

Interactive Table: Typical Structural Parameters of Picolinate-type Complexes

This table presents representative bond angles and lengths for metal complexes containing picolinate-type ligands, illustrating the typical geometry around the metal center. Data is derived from structurally characterized mercury(II) and gallium(III) picolinate complexes.

ParameterHg(II) Complex Value nih.govGa(III) Complex Value nih.govDescription
M-N Bond Length (Å)~2.1-2.2~2.1The distance between the central metal ion and the pyridine nitrogen atom.
M-O Bond Length (Å)~2.4-2.5~2.0The distance between the central metal ion and the carboxylate oxygen atom.
N-M-O Bite Angle (°)~68-72~81The angle formed within the five-membered chelate ring, indicating significant geometric constraint.
Overall GeometryDistorted TetrahedralDistorted OctahedralThe coordination geometry adopted by the central metal ion upon complexation with the picolinate ligands.

The coordination chemistry of lanthanide ions with picolinic acid derivatives is of significant interest due to the unique luminescent properties of the resulting complexes. nih.govresearchgate.net The synthesis follows similar procedures to those for transition metals, often involving the reaction of the ligand with a lanthanide salt in a suitable solvent. nih.gov

Due to their larger ionic radii and higher coordination numbers (typically 8 or 9), lanthanide ions often form more complex structures than transition metals. These can include dinuclear or polynuclear species where ligands may bridge between metal centers. nih.govrsc.org For instance, lanthanide complexes with 5-nitropicolinic acid have been found to form dinuclear structures with the general formula [Ln2(5-npic)6(H2O)4]·(H2O)2, where water molecules also participate in the coordination sphere. nih.gov The characterization of these complexes relies heavily on single-crystal X-ray diffraction to determine the intricate coordination environment and on IR spectroscopy to confirm the coordination of the ligand, as indicated by shifts in the C=O stretching vibrations. nih.gov The presence of the trifluoromethyl group in 5-Bromo-6-(trifluoromethyl)picolinic acid could further influence the crystal packing and supramolecular architecture of its lanthanide complexes.

Photophysical and Electrochemical Properties of Formed Metal Complexes

Metal complexes derived from substituted picolinic acids often exhibit interesting photophysical and electrochemical properties, which are directly influenced by the nature of the ligand and the central metal ion.

The luminescence of lanthanide complexes is a particularly noteworthy property. nih.govrsc.org Typically, the organic ligand, such as a picolinate derivative, possesses chromophoric units that can efficiently absorb UV or visible light. researchgate.net This absorbed energy is then transferred from the ligand's excited triplet state to the f-orbitals of the lanthanide ion, a process known as the "antenna effect." researchgate.net The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and long-lived emission wavelengths. rsc.orgresearchgate.net The substituents on the picolinic acid ring play a critical role in modulating the ligand's energy levels and thus the efficiency of this energy transfer process. For example, studies on lanthanide complexes with 5-nitropicolinic acid have shown ligand-centered emission, highlighting the dominant role of the ligand's electronic structure in the observed photophysical behavior. nih.gov

Electrochemical studies, such as cyclic voltammetry, provide insight into the redox properties of the metal complexes. These measurements can determine the potentials at which the complex can be oxidized or reduced. nih.gov The redox events can be centered on the metal or the ligand. For instance, in certain nickel complexes, reversible reductions have been observed that are localized on the diimine-type ligand. nih.gov The electron-withdrawing bromo and trifluoromethyl groups on this compound are expected to make the resulting metal complexes more difficult to oxidize and easier to reduce compared to complexes with unsubstituted picolinic acid.

Interactive Table: Illustrative Photophysical Properties of Substituted Picolinate-type Complexes

This table summarizes key photophysical parameters for representative lanthanide complexes with substituted picolinate-type ligands, demonstrating the "antenna effect" and characteristic lanthanide emission. Note that specific data for this compound complexes is not available; these values are illustrative based on analogous systems.

Complex TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Emitting SpeciesReference
Europium(III) with 5-aryl-2,2'-bipyridine-6'-CA~300-314~615 (Characteristic Eu³⁺)Up to 15.4%Eu³⁺ researchgate.netresearchgate.net
Terbium(III) with 5-aryl-2,2'-bipyridine-6'-CA~300-314~545 (Characteristic Tb³⁺)ModerateTb³⁺ researchgate.net
Gadolinium(III) with 5-nitropicolinic acid~350~450 (Broad)Not reportedLigand nih.gov

CA = Carboxylic Acid

Ligand Design Principles for Tunable Coordination Behavior

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with precisely controlled properties. The choice of substituents on a ligand framework like picolinic acid is a powerful tool for tuning the coordination behavior and the resulting complex's functionality. researchgate.net

The substituents on this compound—a bromine atom and a trifluoromethyl group—are both strongly electron-withdrawing. This has several predictable effects:

Electronic Tuning : The electron-withdrawing nature of these groups decreases the electron density on the pyridine ring. This lowers the energy of the ligand's molecular orbitals, which can significantly alter the absorption and emission properties of its metal complexes. researchgate.net It also increases the acidity of the carboxylic proton, potentially affecting the conditions required for complex formation.

Redox Potential Modulation : By withdrawing electron density, these substituents stabilize the ligand's orbitals, making the resulting metal complex more resistant to oxidation and more susceptible to reduction. nih.gov This allows for the tuning of the complex's electrochemical properties for applications in catalysis or sensing.

Steric Influence : The trifluoromethyl group is relatively bulky. This steric hindrance can influence the coordination geometry around the metal center, potentially forcing a more distorted structure or affecting the number of ligands that can coordinate. This can, in turn, impact the complex's stability and reactivity.

By strategically combining these electronic and steric effects, ligands like this compound can be used to create metal complexes with tailored photophysical, electrochemical, and structural characteristics, making them promising candidates for applications in materials science, sensing, and catalysis. researchgate.netresearchgate.net

Mechanistic Insights into Biological Interactions of 5 Bromo 6 Trifluoromethyl Picolinic Acid and Its Analogs at the Molecular Level

Investigation of Ligand-Target Interactions: Modulators and Binding

The interaction of small molecules with biological targets is the foundation of their pharmacological effects. For 5-Bromo-6-(trifluoromethyl)picolinic acid and its analogs, these interactions are primarily governed by their ability to modulate enzymes and bind to specific receptors.

Picolinic acid and its derivatives are recognized as a versatile scaffold in medicinal chemistry, capable of interacting with and modulating the activity of various enzymes. nih.gov The carboxylic acid group can participate in crucial interactions within an enzyme's active site, including forming coordinate bonds with metal ions that are often essential for catalytic activity. nih.gov This property is particularly relevant for the inhibition of metalloenzymes.

Derivatives of picolinic acid have been identified as inhibitors of several key enzymes. For instance, certain picolinamide (B142947) derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in angiogenesis. nih.gov In one study, derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties showed significant inhibitory activity against VEGFR-2 kinase, with IC50 values as low as 27 nM. nih.gov The mechanism often involves binding to key regions of the enzyme, such as the DFG motif in kinases, thereby arresting the enzyme in an inactive conformation. nih.gov

Furthermore, picolinic acid derivatives have been explored as inhibitors for enzymes like Apoptosis signal-regulating kinase 1 (ASK1) and cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory pathways. nih.govdovepress.com The catabolism of picolinic acid itself is an enzyme-mediated process, involving enzymes like picolinic acid hydroxylase, which converts it to 6-hydroxypicolinic acid, demonstrating the molecule's ability to serve as a substrate for enzymatic reactions. nih.govmdpi.com

The binding affinity and specificity of picolinic acid derivatives to biological receptors are significantly influenced by their structural components, particularly the substituents on the pyridine (B92270) ring. The trifluoromethyl (CF3) group, present in this compound, plays a critical role in modulating these interactions. mdpi.com This group can enhance binding affinity to receptors through favorable interactions within the binding pocket. mdpi.com

For example, in the development of glucocorticoid receptor (GR) ligands, the replacement of a trifluoromethyl group can alter the molecule's functional behavior from an agonist to an antagonist while maintaining high binding potency. researchgate.net Similarly, in the context of Kv7 potassium channel openers, modifications to substituents, including the trifluoromethyl group, had a strong impact on potency, indicating a direct influence on receptor interaction. acs.org The (R)-enantiomer of a trifluoromethyl-containing compound was found to be more active than its (S)-enantiomer, highlighting the stereo-specific nature of these ligand-receptor interactions. acs.org

Influence of the Trifluoromethyl Group on Molecular Lipophilicity and Membrane Permeability

The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, often incorporated into drug candidates to modulate their physicochemical properties, including lipophilicity and membrane permeability. mdpi.com

However, the effect of trifluorination on lipophilicity is not always straightforward and can depend on the position of the CF3 group within the molecule. nih.gov For instance, in a study of aliphatic alcohols, trifluorination strongly enhanced lipophilicity only when the CF3 group was in the alpha-position relative to the hydroxyl group. nih.gov When placed further away (delta- and epsilon-positions), the resulting compounds were more hydrophilic than their non-fluorinated parents, an effect attributed to the group's strong inductive effect on the acidity of the hydroxyl group. nih.gov Despite this complexity, the incorporation of a CF3 group, as seen in this compound, is a well-established strategy to enhance metabolic stability and facilitate membrane transport, thereby improving a compound's pharmacokinetic profile. mdpi.comrsc.org

Table 1: Physicochemical Properties Associated with the Trifluoromethyl Group

Property Influence of Trifluoromethyl (CF3) Group Reference
Lipophilicity (Hansch π value) +0.88 (Increases lipophilicity) mdpi.com
Membrane Permeability Generally increased mdpi.comrsc.orgrsc.org
Metabolic Stability Increased due to high C-F bond energy mdpi.com
Electronegativity High mdpi.com

Structure-Activity Relationship (SAR) Studies Guiding Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the rational design of more potent and selective therapeutic agents. For picolinic acid derivatives, SAR studies have been crucial in optimizing their biological activity. nih.govnih.gov

The substituents on the picolinic acid scaffold are critical determinants of activity. The trifluoromethyl group, in particular, has been shown to be vital for the cytotoxicity of certain compounds. In a study on trifluoromethyl-containing metallocenes, the biological activity decreased sharply when just one CF3 group was replaced with a methyl group. nih.gov This highlights the unique contribution of the CF3 group to the molecule's interaction with its biological target.

Further SAR studies on a class of urea (B33335) compounds acting as Kv7 channel openers revealed specific structural requirements for potency. acs.org Key findings from this research are summarized below:

Trifluoromethyl Group Replacement: Replacing the CF3 group with a methyl (CH3) or methoxy (B1213986) (OCH3) group led to a significant loss of potency. A difluoromethyl (CHF2) residue was also not well-tolerated. acs.org

Benzylic Substituents: Adding a methyl, trifluoromethyl, or difluoromethyl substituent at the benzylic position resulted in improved biological activity. acs.org

Chirality: The stereochemistry of substituents had a strong impact on potency. For a compound with a trifluoromethyl group at a chiral center, the (R)-enantiomer was found to be more active than the (S)-enantiomer. acs.org

These studies exemplify how systematic structural modifications can fine-tune the biological and physicochemical properties of a lead compound. mdpi.com The process of rational molecular design leverages these SAR insights to enhance binding affinity, improve pharmacokinetic profiles, and transform a compound into a viable drug candidate. nih.govmdpi.comrsc.org

Table 2: Example of Structure-Activity Relationship (SAR) for Kv7 Channel Openers

Compound Modification (Relative to Lead Compound) Effect on Potency Reference
Replacement of -CF3 with -CH3 Significantly less potent acs.org
Replacement of -CF3 with -OCH3 Significantly less potent acs.org
Replacement of -CF3 with -CHF2 Not well tolerated acs.org
Addition of benzylic -CF3 Improved biological activity acs.org
(R)-enantiomer vs (S)-enantiomer (for chiral CF3-containing analog) (R)-enantiomer was more active acs.org

Role as a Chelating Agent in Biological Systems: Mechanisms of Metal Ion Sequestration

Picolinic acid and its derivatives, including this compound, are well-established as potent bidentate chelating agents. nih.govchemicalbook.comnih.govwikipedia.org This means they can form two bonds with a central metal ion, creating a stable ring-like structure known as a chelate. The chelation occurs through coordination between the nitrogen atom of the pyridine ring and an oxygen atom of the adjacent carboxylate group. sjctni.edu

This chelating ability allows picolinic acid derivatives to bind to a variety of essential and other divalent and trivalent metal ions in biological systems. chemicalbook.comwikipedia.org

Metals Chelated by the Picolinic Acid Scaffold:

Chromium (Cr)

Zinc (Zn)

Manganese (Mn)

Copper (Cu)

Iron (Fe)

Molybdenum (Mo)

Cobalt (Co)

Cadmium (Cd)

Lead (Pb)

Nickel (Ni)

Calcium (Ca)

References: nih.govchemicalbook.comnih.gov

The mechanism of metal ion sequestration by picolinic acid is thought to depend on its ability to form stable, often neutral, and thus lipophilic complexes with these metals. sjctni.edu An in vitro study using liposomes investigated the effect of picolinic acid on the movement of divalent metal ions across lipid bilayers. nih.gov The study found that extraliposomal picolinic acid increased the efflux of numerous metal ions, including Zn, Cu, Fe(II), and Ca, from the vesicles. nih.gov It was proposed that picolinic acid does not act as a classic ionophore (a lipid-soluble molecule that transports ions across a membrane). Instead, its effect on metal transport is likely dependent on its unselective chelating properties, which increase the aqueous solubility of the metal ions and can alter their compartmentalization within biological systems. nih.gov This chelating property is implicated in various biological effects, from facilitating the intestinal absorption of zinc to possessing antimicrobial activity by sequestering essential metal ions from microbes. nih.govchemicalbook.com

Future Research Directions and Unresolved Challenges in the Chemistry of 5 Bromo 6 Trifluoromethyl Picolinic Acid

Development of Innovative and Sustainable Synthetic Methodologies

The current multi-step syntheses for complex substituted pyridines often involve harsh conditions, expensive reagents, and generate significant waste. A primary challenge is the development of more efficient, economical, and environmentally benign synthetic routes to 5-Bromo-6-(trifluoromethyl)picolinic acid and its precursors.

Future research should focus on:

Novel Catalytic Systems: Exploring new catalysts, such as metal-organic frameworks (MOFs) or customized transition metal complexes, could lead to higher yields and selectivity under milder conditions. researchgate.net The development of recyclable heterogeneous catalysts is a particularly promising area for sustainable production. researchgate.net

Direct C-H Functionalization: Investigating late-stage C-H activation and functionalization techniques could significantly shorten synthetic pathways. For instance, developing methods for the direct and selective carboxylation of a pre-functionalized bromo-trifluoromethyl-pyridine using CO2 as a green C1 source would be a major advancement. chemistryviews.org A recently developed copper-catalyzed C4-selective carboxylation of pyridines using CO2 at room temperature provides a model for such innovation. chemistryviews.org

Flow Chemistry: The adoption of continuous flow reactors could improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processing. This is particularly relevant for handling potentially energetic or hazardous intermediates common in fluorination chemistry.

Exploration of Novel Derivatization Strategies for Advanced Applications

The two reactive handles on this compound—the bromo group and the carboxylic acid—offer numerous possibilities for derivatization. Future work should systematically explore these reactions to create libraries of novel compounds for various applications.

Key areas for exploration include:

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.comumsl.edu These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, creating a diverse set of molecules for screening as potential agrochemicals or pharmaceuticals. mdpi.com

Carboxylic Acid Modifications: The picolinic acid moiety can be readily converted into esters, amides, and other functional groups. acs.org Creating peptide derivatives, for example, could introduce specific biological activities. researchgate.net Novel derivatization of the carboxylic acid group using methods like mixed anhydride (B1165640) formation can also enhance properties for specific analytical techniques, such as improving the response in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions that modify both the bromine and carboxylic acid sites simultaneously could provide rapid access to complex molecular architectures, accelerating the discovery of new lead compounds. researchgate.net

Advancement in Spectroscopic Characterization and In Situ Monitoring Techniques

While standard spectroscopic techniques are essential, a deeper understanding of the compound's structure, properties, and reaction dynamics requires more advanced analytical methods.

Future advancements should target:

Comprehensive Structural Analysis: While techniques like FTIR, NMR, and mass spectrometry provide fundamental data, detailed solid-state structural analysis using single-crystal X-ray diffraction is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the material's bulk properties. nih.govnih.gov This is particularly important when designing crystal forms or co-crystals.

In Situ Reaction Monitoring: The implementation of Process Analytical Technology (PAT), such as in situ FTIR or Raman spectroscopy, can provide real-time kinetic and mechanistic data on synthesis and derivatization reactions. unizar-csic.esnih.gov Monitoring the trifluoromethylation of heteroarenes and other complex reactions under electrochemical control has been successfully demonstrated with these techniques, offering a pathway to optimize reaction conditions, identify transient intermediates, and ensure process safety. nih.gov

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) and 19F NMR are vital for unambiguously confirming the structure of new derivatives and for studying the electronic effects of the trifluoromethyl group on the pyridine (B92270) ring.

Integration of Enhanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation.

Key areas for integration include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the optimized geometry, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic signatures (IR, Raman, NMR) of this compound and its derivatives. mdpi.comresearchgate.net This information can help elucidate reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in agrochemistry or pharmacology, 3D-QSAR models can be constructed to correlate the structural features of a series of derivatives with their biological activity. nih.govnih.gov Such models can guide the rational design of new compounds with potentially higher efficacy, as has been demonstrated for other picolinic acid-based herbicides. nih.govnih.gov

Reaction Pathway Prediction: Computational tools can model potential synthetic routes and predict activation barriers, helping to identify the most energetically favorable conditions before attempting a reaction in the lab. This is especially valuable for complex, multi-step syntheses.

Discovery of Novel Applications in Emerging Fields of Chemical Synthesis and Materials Science

While trifluoromethylpyridines are well-established in agrochemicals, the unique combination of functional groups in this compound makes it a candidate for high-value applications in materials science and as a specialized synthetic intermediate. researchgate.netnih.gov

Promising future applications to be explored are:

Optoelectronic Materials: Picolinic acids are potent chelating ligands for transition metals. A related compound, 5-(trifluoromethyl)picolinic acid, is used to synthesize iridium(III) complexes that act as promising phosphorescent materials for Organic Light-Emitting Diodes (OLEDs). nih.gov Future research should focus on synthesizing similar metal complexes with this compound to investigate their photophysical and electrochemical properties for potential use in next-generation displays and lighting. The introduction of fluorine often lowers HOMO/LUMO energy levels, which can improve electron injection and oxidative stability in such devices. rsc.org

Fluorinated Polymers and Materials: The incorporation of fluorine atoms into polymers can dramatically enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comresearchgate.net This compound could serve as a monomer or a precursor to a monomer for creating novel fluoropolymers with specialized characteristics for applications in aerospace, electronics, or as advanced coatings. man.ac.uknih.gov

Advanced Chemical Intermediates: The compound's trifluoromethylpyridine core is a key structural motif in many modern active ingredients. researchgate.netresearchoutreach.org As synthetic methodologies become more complex, this molecule could serve as a crucial building block for constructing highly functionalized, three-dimensional molecules that are inaccessible through simpler routes.

Q & A

Q. What are efficient synthetic routes for 5-bromo-6-(trifluoromethyl)picolinic acid, and how are yields optimized?

A three-step synthesis involving regioselective halogenation and trifluoromethylation has been reported. The final step achieves a 97% yield via hydrolysis of a cyano intermediate under acidic conditions (H2SO4, 100°C). Key parameters include using CuCN for cyanation and maintaining anhydrous conditions during trifluoromethylation to minimize side reactions. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS confirms structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

Multinuclear NMR spectroscopy (1H^1H, 13C^{13}C, 19F^{19}F) is essential for verifying substituent positions and electronic environments. For example, the 19F^{19}F-NMR signal at δ −66.4 ppm confirms the trifluoromethyl group. IR spectroscopy (e.g., peaks at 1737 cm1^{-1} for C=O stretching) and HRMS (m/z 268.9301) validate purity and molecular weight .

Q. How should this compound be stored to ensure stability during experiments?

Similar brominated trifluoromethylpyridines are stored at 0–6°C under inert atmospheres to prevent degradation. Use amber vials to minimize light-induced decomposition, and avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromo substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to the para position relative to the carboxyl group. Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling further functionalization. Computational studies (e.g., DFT) can model regioselectivity trends for catalyst selection .

Q. What role does this compound play in inhibiting microbial enzymes, and how can docking studies validate its mechanism?

The trifluoromethyl group enhances binding affinity to enzyme active sites, such as leucyl-tRNA synthetase. Docking simulations (e.g., AutoDock Vina) predict interactions with conserved residues like Arg434, while in vitro assays (MIC values) confirm antimicrobial potency. Compare results with structurally analogous compounds to isolate substituent effects .

Q. How can conflicting data on synthetic yields or purity be resolved?

Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) identifies critical factors. For example, increasing CuCN stoichiometry from 1.2 to 2.0 equivalents improves cyanation efficiency by 15% .

Methodological Notes

  • Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps to prevent oxidation of intermediates.
  • Purity Assurance : Validate via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect trace impurities.
  • Biological Assays : Pair enzymatic inhibition studies with cytotoxicity profiling (e.g., HEK293 cell lines) to assess therapeutic potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(trifluoromethyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-(trifluoromethyl)picolinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.